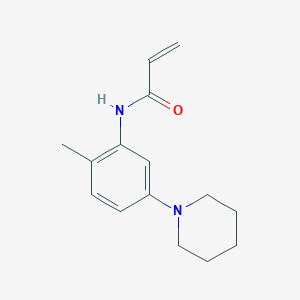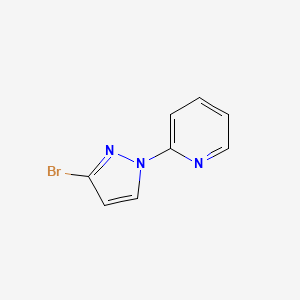
2-(3-溴-1H-吡唑-1-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a pyridine ring at the 2-position
科学研究应用
Chemistry: 2-(3-Bromo-1H-pyrazol-1-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: The compound’s reactivity and structural features make it useful in the development of agrochemicals and other industrial chemicals. It can be incorporated into formulations that require specific electronic or steric properties .
作用机制
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . They have also shown insecticidal activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial activity, with one compound exhibiting a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
生化分析
Biochemical Properties
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific enzymes, proteins, and other biomolecules that 2-(3-Bromo-1H-pyrazol-1-yl)pyridine interacts with are yet to be identified.
Cellular Effects
Related pyrazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can undergo tautomerism, a phenomenon that may influence their reactivity and biological activities
Dosage Effects in Animal Models
Related pyrazoline derivatives have shown neuroprotective effects in fish models .
Metabolic Pathways
Pyrazoles can undergo various reactions, including [3 + 2] cycloaddition, condensation, and dehydrogenative coupling , which may be relevant to its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 2-(3-Bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the rings.
相似化合物的比较
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the bromine atom, which can significantly alter its reactivity and biological activity.
3-Bromo-1-(2-pyridyl)pyrazole:
Uniqueness: The presence of the bromine atom at the 3-position of the pyrazole ring in 2-(3-Bromo-1H-pyrazol-1-yl)pyridine imparts unique electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .
属性
IUPAC Name |
2-(3-bromopyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFMEWTXMTUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)
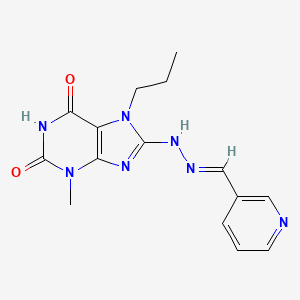
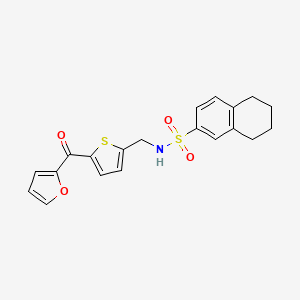
![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)
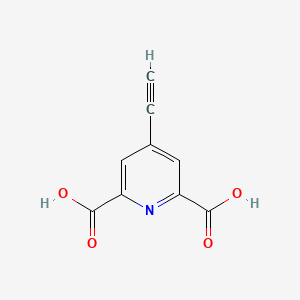
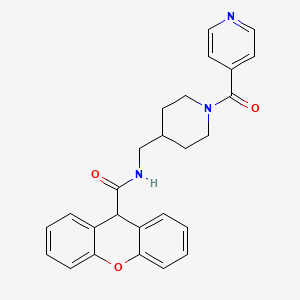
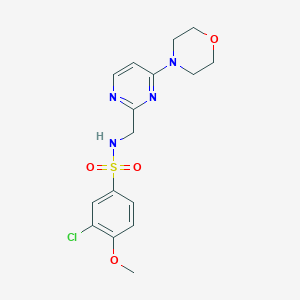
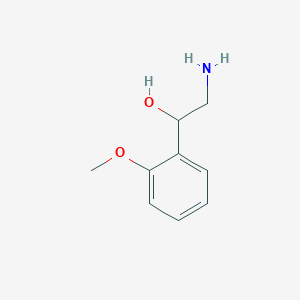
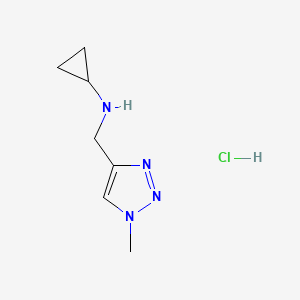
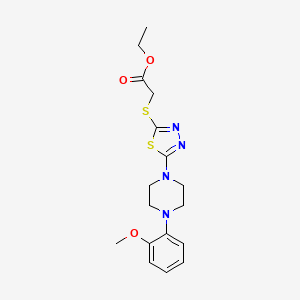
![ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)

![2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535690.png)
